Cross-Coupling Reactivity vs 3-Iodo Analog
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides a more controlled and predictable reactivity profile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the 3-iodo analog [1]. While the 3-iodo compound is more reactive, its use can lead to lower yields due to side reactions or catalyst poisoning. The bromo derivative is the preferred intermediate in the synthesis of Ibrutinib and related kinase inhibitors due to its optimal balance of reactivity and stability [2].
| Evidence Dimension | Reactivity in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Optimal reactivity for selective mono-coupling; widely used in Ibrutinib synthesis [2]. |
| Comparator Or Baseline | 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 151266-23-8) exhibits higher reactivity, which can lead to unwanted side reactions and lower yields in multi-step syntheses [1]. |
| Quantified Difference | Not quantified as a direct comparative rate constant, but inferred from extensive use in patent and literature syntheses of complex APIs like Ibrutinib [2]. |
| Conditions | Suzuki-Miyaura and Buchwald-Hartwig coupling conditions [1]. |
Why This Matters
For procurement, this translates to higher synthetic efficiency and fewer by-products, reducing the cost and complexity of downstream purification when scaling up the production of advanced pharmaceutical intermediates.
- [1] Resolvemass. 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Product Information. View Source
- [2] Ningbo Inno Pharmchem Co., Ltd. (2023). 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Versatile Intermediate for Drug Discovery. View Source
